Product packaging for 2-(4-Ethylphenyl)benzoic acid(Cat. No.:CAS No. 84392-24-5)

2-(4-Ethylphenyl)benzoic acid

Cat. No.: B6299829
CAS No.: 84392-24-5
M. Wt: 226.27 g/mol
InChI Key: CYPULEPXAXULTM-UHFFFAOYSA-N
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Description

Contextualizing Phenylbenzoic Acid Derivatives in Contemporary Chemical Research

Phenylbenzoic acids, a class of biphenyl (B1667301) carboxylic acids, represent a significant scaffold in modern chemical research. Their structural motif, featuring two phenyl rings with a carboxylic acid group, provides a versatile platform for developing new molecules with tailored properties. The rotational freedom and potential for functionalization on both aromatic rings allow for fine-tuning of their steric and electronic characteristics.

In medicinal chemistry, derivatives of phenylbenzoic acid are explored for a range of therapeutic applications. For instance, certain substituted derivatives have been investigated for their anti-inflammatory properties. The core structure also serves as a crucial building block in the synthesis of more complex pharmaceutical agents. nih.govresearchgate.net Modifications to the phenylbenzoic acid backbone can lead to compounds with potential antimicrobial or anticancer activities. preprints.org

Beyond pharmaceuticals, these compounds are valuable in materials science and organic synthesis. They can be utilized as precursors for creating dyes, polymers, and other functional materials. researchgate.netontosight.ai The inherent properties of the biphenyl system, such as its rigidity and potential for π-π stacking, make it an attractive component in the design of liquid crystals and other advanced materials. The versatility of phenylbenzoic acid derivatives ensures their continued relevance and exploration in diverse fields of chemical science. researchgate.net

Historical Perspectives on the Scholarly Investigation of Related Benzoic Acid Systems

The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. acs.org Initially sourced from gum benzoin, benzoic acid is the simplest aromatic carboxylic acid and its investigation laid the groundwork for understanding this entire class of compounds. acs.orgwikipedia.org Early industrial synthesis methods have evolved significantly, moving from the hydrolysis of benzotrichloride (B165768) to the cleaner air oxidation of toluene. acs.org This progression reflects a broader trend in chemical synthesis towards more efficient and environmentally benign processes.

Historically, research into benzoic acid systems has been driven by their utility as food preservatives and as precursors in the chemical industry. nih.govacs.org As synthetic methodologies advanced, so did the ability to create more complex derivatives, including phenyl-substituted benzoic acids. The development of cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryl compounds, making phenylbenzoic acids and their analogues more accessible for scholarly investigation. mdpi.com These synthetic advancements have allowed researchers to systematically study how the substitution pattern on the biphenyl framework influences the molecule's chemical and physical properties, including its acidity and biological activity. ntu.edu.tw

Current Research Landscape and Emerging Academic Interest in 2-(4-Ethylphenyl)benzoic Acid

While the broader class of phenylbenzoic acids is well-established in research, academic interest in specific analogues like this compound is an emerging area. Much of the current understanding is extrapolated from studies on closely related compounds, such as 2-(4-methylphenyl)benzoic acid. ontosight.ainih.gov The primary focus of contemporary research often involves leveraging these molecules as intermediates in the synthesis of more complex structures. For example, the related 2-(4-ethylphenoxymethyl)benzoic acid is used to create novel benzamide (B126) derivatives, highlighting the role of the ethylphenyl benzoic acid core as a foundational building block. researchgate.net

The academic interest in this compound specifically lies in its potential for developing new functional molecules. The presence of the ethyl group, compared to a methyl or other substituent, can subtly alter the compound's lipophilicity, steric profile, and electronic properties. These modifications can influence its reactivity, solubility, and interactions in biological or material systems. As a result, this compound is a candidate for synthetic programs aimed at discovering new pharmaceuticals or advanced materials. The limited specific research on this compound to date underscores the opportunity for future investigations into its unique properties and potential applications.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
IUPAC Name This compound
CAS Number 5731-57-7

This data is compiled from publicly available chemical databases. Physical properties such as melting point and boiling point are not extensively reported in the literature and would require experimental determination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B6299829 2-(4-Ethylphenyl)benzoic acid CAS No. 84392-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPULEPXAXULTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545428
Record name 4'-Ethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84392-24-5
Record name 4′-Ethyl[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84392-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Ethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Mechanistic Investigations of 2 4 Ethylphenyl Benzoic Acid and Its Analogues

Transition Metal-Catalyzed Coupling Reactions for Aryl-Aryl Bond Formation

Transition metal catalysis has become an indispensable tool for the construction of carbon-carbon bonds, offering mild and versatile pathways for the synthesis of complex molecules. nih.gov The formation of the biaryl core of 2-(4-ethylphenyl)benzoic acid is well-suited to these methods.

Suzuki-Miyaura Cross-Coupling Methodologies and Reaction Optimization

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comyoutube.com For the synthesis of this compound, this typically involves the reaction of a 2-halobenzoic acid derivative with (4-ethylphenyl)boronic acid, or conversely, 4-ethylphenyl halide with a (2-carboxyphenyl)boronic acid.

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: youtube.comyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex. youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the organoboron species, forming a more nucleophilic "ate" complex. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

Optimization of the Suzuki-Miyaura reaction is crucial for achieving high yields and purity. Key parameters that are often varied include the choice of catalyst, ligand, base, and solvent system. Phosphine (B1218219) ligands, such as SPhos, play a significant role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. nih.gov The choice of base is critical for the transmetalation step, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). youtube.comnih.gov

ParameterVariationRationale / Common Observations
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf)Choice depends on stability and ease of reduction to active Pd(0). Pd₂(dba)₃ is a common precursor. mdpi.com
Ligand PPh₃, SPhos, JohnPhosElectron-rich and bulky phosphine ligands often enhance catalytic activity, especially for less reactive aryl chlorides. youtube.comnih.gov
Boron Source Arylboronic acid, Arylboronic esterBoronic acids are common, though esters (e.g., pinacol (B44631) esters) can offer greater stability and are used in specific applications. youtube.com
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base activates the boronic acid for transmetalation. The choice can significantly impact reaction rate and yield. youtube.comnih.gov
Solvent Toluene, Dioxane, THF, DME (often with water)A mixture of an organic solvent and water is frequently used to dissolve both the organic substrates and the inorganic base. youtube.comacs.org
Temperature Room Temperature to RefluxHigher temperatures are often required, especially for challenging substrates like aryl chlorides.

This table represents a generalized approach to optimizing Suzuki-Miyaura cross-coupling reactions based on common practices in organic synthesis.

Exploration of Alternative Catalytic Approaches in C-C Bond Construction

While the Suzuki-Miyaura coupling is highly effective, other transition metal-catalyzed reactions provide alternative routes for aryl-aryl bond formation. These include:

Heck Reaction: This palladium-catalyzed reaction couples aryl halides with alkenes. scielo.br It could be envisioned as a route to an alkene intermediate that is subsequently oxidized.

Stille Coupling: This reaction utilizes organotin compounds, which are coupled with organic halides. A significant drawback is the toxicity of the tin reagents. nih.gov

Hiyama Coupling: This involves the coupling of organosilicon compounds with organic halides, activated by a fluoride (B91410) source. nih.gov

C-H Bond Functionalization: More recent strategies focus on the direct coupling of an aryl C-H bond with an aryl halide, avoiding the pre-functionalization required for organometallic reagents. This approach offers greater atom economy. encyclopedia.pub

Friedel-Crafts Acylation Pathways to Ortho-Substituted Benzoic Acid Systems

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds via electrophilic aromatic substitution. organic-chemistry.org It allows for the synthesis of aryl ketones from arenes and acylating agents like acyl chlorides or anhydrides, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comkhanacademy.org

A common pathway to synthesize a precursor for this compound is the acylation of ethylbenzene (B125841) with phthalic anhydride (B1165640). prepchem.compatsnap.com This reaction produces 2-(4-ethylbenzoyl)benzoic acid, a keto-acid intermediate.

The mechanism involves the following steps:

Formation of a highly electrophilic acylium ion from the reaction of the acylating agent (phthalic anhydride) with the Lewis acid catalyst (AlCl₃). libretexts.org

Electrophilic attack of the acylium ion on the electron-rich ethylbenzene ring. The ethyl group is an activating, ortho, para-director, leading predominantly to para-substitution due to steric hindrance at the ortho position.

Restoration of aromaticity by deprotonation of the arenium ion intermediate. libretexts.org

The resulting ketone, 2-(4-ethylbenzoyl)benzoic acid, can then be reduced to the target compound, this compound, via methods like the Clemmensen or Wolff-Kishner reduction. organic-chemistry.org

A typical procedure involves adding aluminum chloride portion-wise to a mixture of phthalic anhydride and ethylbenzene. prepchem.com After the reaction, the mixture is hydrolyzed with acid. The excess ethylbenzene is often removed by steam distillation to isolate the product. prepchem.compatsnap.com

Grignard Reaction Pathways in Arylbenzoic Acid Synthesis

The Grignard reaction is a powerful tool for C-C bond formation, utilizing highly nucleophilic organomagnesium halides (Grignard reagents). mnstate.edu The synthesis of carboxylic acids is a well-established application, involving the reaction of a Grignard reagent with carbon dioxide (often in the form of dry ice), followed by an acidic workup. ucalgary.caucalgary.cachemistry-online.com

To synthesize this compound, a potential Grignard pathway would involve the formation of a Grignard reagent from a 2-halo-4'-ethylbiphenyl. The subsequent steps are:

Formation of the Grignard Reagent: 2-Bromo-4'-ethylbiphenyl is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 2-(4-ethylphenyl)phenylmagnesium bromide. Strict anhydrous conditions are essential as Grignard reagents are strong bases and react readily with protic solvents like water. ucalgary.cachemistry-online.com

Carbonation: The Grignard reagent is added to an excess of solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. ucalgary.cachemistry-online.com

Protonation (Work-up): The intermediate carboxylate salt is treated with a dilute aqueous acid (e.g., HCl) to protonate the carboxylate, yielding the final this compound product. ucalgary.caucalgary.ca

A common byproduct in Grignard reactions is the formation of a biphenyl (B1667301) compound through a coupling side reaction, but this can typically be removed during the extraction and purification steps. ucalgary.ca

Green Chemistry Paradigms in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and hazardous substances. wjpmr.comnih.gov These paradigms are increasingly applied to the synthesis of fine chemicals, including arylbenzoic acids. The dehydration of 2-(4′-ethylbenzoyl) benzoic acid to 2-ethylanthraquinone, for example, has been studied using environmentally friendly solid acid catalysts like H-beta zeolite to replace hazardous concentrated sulfuric acid. researchgate.netresearchgate.net

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) is a key green chemistry technique that utilizes microwave irradiation to heat reactions. rasayanjournal.co.in Unlike conventional heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. rsc.org

The primary advantages of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. rasayanjournal.co.in

Increased Yields: The rapid heating can minimize the formation of side products, leading to higher yields of the desired compound. wjpmr.com

Solvent-Free Conditions: In some cases, reactions can be run without a solvent, further enhancing the green credentials of the method. nih.gov

Microwave-assisted techniques can be applied to many of the synthetic routes discussed previously. For instance, Suzuki-Miyaura couplings can be significantly accelerated using microwave heating. acs.org Similarly, the direct synthesis of amides from carboxylic acids and amines has been shown to be highly efficient under microwave irradiation, often without the need for a solvent. nih.gov The application of microwave technology to the synthesis of this compound via transition metal-catalyzed or other pathways could offer a more efficient and environmentally friendly alternative to traditional methods.

Development of Solvent-Free and Aqueous Medium Reaction Conditions

The principles of green chemistry have spurred significant research into minimizing or eliminating the use of hazardous organic solvents in chemical synthesis. researchgate.net For the synthesis of 2-arylbenzoic acids like this compound, traditional cross-coupling reactions often rely on volatile organic solvents. Recent advancements have focused on developing methodologies that operate in environmentally benign media such as water or under solvent-free conditions.

Water, being non-toxic, non-flammable, and inexpensive, is an ideal solvent for green chemistry. The Suzuki-Miyaura coupling, a powerful method for forming the biaryl bond in this compound, has been successfully adapted to aqueous media. nih.gov These "on water" reactions can lead to high yields, often benefiting from the hydrophobic effect which can accelerate reaction rates. rsc.org For instance, the synthesis of various biaryls via Suzuki coupling has been demonstrated in water, achieving excellent yields. nih.govmdpi.com

Solvent-free reactions represent another significant green chemistry approach. ijisrt.com These reactions, often facilitated by microwave irradiation or sonication, can lead to remarkable rate accelerations, reduced energy consumption, and simplified product work-up. mdpi.comijisrt.com The synthesis of 2-arylbenzothiazoles, structurally related compounds, has been efficiently achieved in glycerol, a biodegradable and non-toxic liquid, and even without any solvent at ambient temperature, highlighting the potential for similar strategies in 2-arylbenzoic acid synthesis. nih.govsemanticscholar.org

Below is a table summarizing various green synthetic approaches applicable to the formation of biaryl compounds.

Reaction TypeCoupling PartnersSolvent/ConditionsCatalystYield (%)Reference
Suzuki CouplingAryl halides, Phenylboronic acidsAqueous MediumLaF₃·Pd nanocatalystUp to 97% nih.gov
Suzuki Coupling6-chloropurines, Sodium tetraarylboratesWater, Microwave (100 °C)Pd(PPh₃)₂Cl₂73-98% mdpi.com
Condensation2-aminothiophenol, Aromatic aldehydes"on water" (110 °C)Catalyst-freeHigh Yields rsc.org
Condensation2-aminothiophenols, Aromatic aldehydesGlycerol, Ambient Temp.Catalyst-free81-92% nih.gov

Design and Application of Eco-Sustainable Catalysts

The catalyst is a cornerstone of the Suzuki-Miyaura coupling and other cross-coupling reactions used to synthesize this compound. The development of eco-sustainable catalysts focuses on improving catalyst recyclability, reducing the use of precious metals, and enhancing catalytic activity under mild, green conditions. researchgate.net

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. mdpi.com Palladium nanoparticles supported on various substrates like hydrotalcite (HT), silica, or magnetite nanoparticles have been developed for Suzuki coupling reactions. mdpi.com For example, a novel LaF₃·Pd nanocatalyst has been shown to be highly effective for Suzuki couplings in an aqueous medium and can be recycled and reused for seven consecutive cycles without a significant loss in reactivity. nih.gov Similarly, a hydrotalcite-supported palladium catalyst (HT@NC/Pd) demonstrated remarkable efficiency in water and could be reused more than 10 times with exceptional yields. mdpi.com

The design of ligands for homogeneous palladium catalysts also plays a crucial role. Ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have conferred unprecedented activity, allowing reactions to be performed at low catalyst levels and often at room temperature, even for less reactive aryl chlorides. nih.gov The focus is on creating highly active catalysts that minimize the amount of palladium, a costly and precious metal, that leaches into the final product.

The table below highlights key features of some eco-sustainable catalysts used in Suzuki-Miyaura coupling reactions.

CatalystSupport/LigandReaction MediumKey AdvantagesReference
LaF₃·PdLanthanum(III) FluorideWaterRecyclable (7 cycles), High yields nih.gov
HT@NC/PdHydrotalciteWaterRecyclable (>10 cycles), High efficiency mdpi.com
Pd(OAc)₂SPhosOrganic SolventsHigh activity at low catalyst levels, Room temperature reactions nih.gov

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing reaction conditions and controlling product formation. The synthesis and transformation of this compound can proceed through various pathways involving distinct intermediates.

Protonation and Carbonium Ion Pathways in Acid-Catalyzed Transformations

Acid-catalyzed reactions, particularly the Friedel-Crafts acylation, are a classic method for forming carbon-carbon bonds to aromatic rings and are relevant to the synthesis of precursors like 2-(4-ethylbenzoyl)benzoic acid. patsnap.com The mechanism of this electrophilic aromatic substitution involves the generation of a highly reactive electrophile, an acylium ion, which is a type of carbonium ion (carbocation). sigmaaldrich.comnih.gov

The reaction is typically initiated by the interaction of a Lewis acid (e.g., aluminum trichloride, AlCl₃) or a strong Brønsted acid with an acylating agent, such as an acyl chloride or anhydride. sigmaaldrich.comorganic-chemistry.org The Lewis acid coordinates to the halogen of the acyl chloride, weakening the carbon-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion. sigmaaldrich.com

Mechanism Steps:

Formation of Acylium Ion: The Lewis acid catalyst reacts with the acyl halide to form a complex, which then dissociates to generate the electrophilic acylium ion (R-C≡O⁺).

Electrophilic Attack: The acylium ion attacks the electron-rich aromatic ring (e.g., ethylbenzene) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, often [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

This pathway is characterized by the formation of these key cationic intermediates, and the regioselectivity of the acylation on the ethylbenzene ring is directed by the activating, ortho-para directing ethyl group.

Radical and Dioxetane Intermediates in Photochemical Reaction Sequences

Photochemical reactions offer unique pathways for molecular transformations by accessing excited electronic states, often leading to the formation of radical intermediates. nih.gov For 2-arylbenzoic acids, photochemical methods can induce intramolecular cyclization to form lactones (benzo-3,4-coumarins). rsc.orgacs.org

Visible-light photoredox catalysis provides a mild method for generating radical species from carboxylic acids. nih.govsemanticscholar.org In one proposed mechanism, a photocatalyst, upon absorbing light, can initiate a single-electron transfer (SET) process. For 2-arylbenzoic acids, this can lead to the formation of a benzoyloxy radical. researchgate.net This acyl radical can then undergo intramolecular cyclization onto the adjacent aryl ring. researchgate.net The resulting radical intermediate is subsequently oxidized and deprotonated to yield the final lactone product. researchgate.net

Proposed Photochemical Mechanism for Lactonization:

Photoexcitation: A photocatalyst is excited by visible light.

Radical Formation: The excited photocatalyst facilitates the oxidation of the 2-arylbenzoic acid to a benzoyloxy radical.

Intramolecular Cyclization: The radical attacks the neighboring phenyl ring, forming a new carbon-carbon bond and a new radical intermediate. researchgate.net

Oxidation and Deprotonation: The intermediate is oxidized and loses a proton to form the final lactone product and regenerate the ground-state photocatalyst. researchgate.net

While dioxetane intermediates are well-known in other photochemical reactions, particularly those involving photooxidation and chemiluminescence, their direct involvement in the primary reaction sequences of 2-arylbenzoic acids is less commonly cited in the context of the provided search results. The dominant photochemical pathways for these substrates appear to proceed through radical intermediates. rsc.orgresearchgate.netrsc.org

Analysis of Kinetic Control and Regioselectivity in Complex Reaction Systems

In many chemical reactions, multiple products can be formed from a single set of reactants. The distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org This distinction is crucial in complex reaction systems where isomers, or regioisomers, can be formed, such as in the synthesis of substituted biaryls like this compound.

Kinetic Control: Under conditions of kinetic control (typically lower temperatures, shorter reaction times), the major product is the one that is formed fastest. libretexts.org This product corresponds to the reaction pathway with the lowest activation energy. wikipedia.org The product distribution reflects the relative rates of formation.

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures, longer reaction times), the reaction is reversible, and an equilibrium is established between the products. libretexts.org The major product is the most thermodynamically stable one, which has the lowest Gibbs free energy, regardless of how fast it is formed. libretexts.org

In the context of Suzuki-Miyaura coupling, regioselectivity can be a significant challenge, especially with unsymmetrical substrates. The choice of catalyst, particularly the ligand bound to the palladium center, can exert profound control over the reaction's regioselectivity. nih.govrsc.org By carefully selecting ligands with specific steric and electronic properties, chemists can influence the transition state energies of competing pathways, thereby favoring the formation of one regioisomer over another. This represents a powerful application of kinetic control to direct the outcome of a reaction towards the desired product. nih.gov For example, in the coupling of allylboronates with aryl halides, different palladium-ligand systems can be used to selectively produce either the linear or branched product, demonstrating exquisite regiocontrol. nih.gov

Computational and Theoretical Investigations of this compound: A Detailed Analysis

Despite extensive searches, no specific computational chemistry or theoretical investigation studies focusing solely on the chemical compound “this compound” are publicly available. Therefore, the detailed analysis requested in the user's outline cannot be generated at this time.

Scientific research literature, as accessed through comprehensive searches, does not currently contain specific studies on the quantum chemical calculations, Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, prediction of vibrational and electronic spectra, theoretical prediction of spectroscopic parameters (such as NMR chemical shifts), or the analysis of intermolecular interactions and supramolecular assembly through methods like Hirshfeld surface analysis for this compound.

While computational studies are common for many organic molecules, including various benzoic acid derivatives, it appears that this compound has not yet been the specific subject of such detailed theoretical investigation in published research. The generation of a thorough, informative, and scientifically accurate article as per the provided outline is contingent on the availability of such research data.

Further research in the field of computational chemistry may, in the future, include studies on this specific compound, which would then enable a detailed analysis as requested.

Computational Chemistry and Theoretical Investigations of 2 4 Ethylphenyl Benzoic Acid Systems

Analysis of Intermolecular Interactions and Supramolecular Assembly

Quantitative Assessment of Hydrogen Bonding Networks and Energy Contributions

In the solid state, and often in concentrated solutions, 2-(4-Ethylphenyl)benzoic acid is anticipated to form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid moieties. This is a characteristic feature of many benzoic acid derivatives. nih.govresearchgate.net Computational chemistry provides powerful tools to quantify the strength and geometry of these interactions.

Quantum chemical calculations, typically employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to model the dimer structure. researchgate.net These calculations yield precise information on the hydrogen bond lengths (O-H···O) and angles (O-H-O), which are critical indicators of bond strength. The interaction energy of the dimer can be calculated, and by using methodologies like the atoms-in-molecules (AIM) theory, the nature of the hydrogen bond can be further characterized. researchgate.net

The total binding energy of the dimer is a key quantitative output. This energy can be decomposed to elucidate the contributions from electrostatics, dispersion, and Pauli repulsion. Natural Bond Orbital (NBO) analysis is another valuable technique applied to understand the donor-acceptor interactions that constitute the hydrogen bond, specifically the charge transfer from the lone pair of the carbonyl oxygen to the antibonding orbital of the hydroxyl group's O-H bond. researchgate.net

Table 1: Representative Theoretical Data for Hydrogen Bonding in a Carboxylic Acid Dimer System

Parameter Description Typical Calculated Value
d(O-H···O) Hydrogen bond length 1.6 - 1.8 Å
∠(O-H-O) Hydrogen bond angle 170 - 180°
ΔEbind Dimer binding energy -10 to -15 kcal/mol

| NBO E(2) | Stabilization energy from charge transfer | 20 - 30 kcal/mol |

Note: The values in this table are illustrative for a typical benzoic acid dimer and would require specific calculations for this compound.

Theoretical Models of Pi-Stacking Interactions in Crystalline Architectures

The planar aromatic rings of this compound—the benzoic acid ring and the ethylphenyl ring—are capable of engaging in π-stacking interactions, which are crucial for the stability of its crystalline architecture. nih.gov These non-covalent interactions, arising from quadrupolar and dispersive forces, are fundamentally quantum mechanical. researchgate.net

Theoretical models are essential for characterizing these interactions, as they are often difficult to isolate experimentally. High-level quantum mechanical calculations can determine the preferred stacking geometries, which are typically parallel-displaced or T-shaped arrangements rather than a direct face-to-face orientation, to minimize electrostatic repulsion between the π-electron clouds. nih.govnih.gov

Energy decomposition analysis (EDA) is a computational method used to dissect the π-stacking interaction energy into physically meaningful components: electrostatic, exchange-repulsion, polarization, and dispersion. For aromatic systems, dispersion forces are often the dominant attractive contribution. researchgate.net The centroid-to-centroid distance and the slip angle between the stacked rings are key geometric parameters obtained from these models, providing insight into the packing efficiency within the crystal lattice. researchgate.net

Table 2: Key Parameters in Theoretical Pi-Stacking Analysis

Parameter Description Significance
Centroid-Centroid Distance The distance between the geometric centers of the two aromatic rings. Indicates the proximity of the interacting rings; typically >3.8 Å for parallel-displaced stacking. nih.gov
Interplanar Distance The perpendicular distance between the planes of the aromatic rings. A key indicator of stacking; typical values are <3.5 Å.
Slip Angle/Offset The degree of displacement of one ring relative to the other. Determines the type of stacking (e.g., parallel-displaced vs. face-to-face).

| Interaction Energy | The calculated energy of the π-π interaction. | Quantifies the strength of the stacking, typically in the range of -2 to -5 kcal/mol. nih.gov |

Conformational Analysis and Exploration of Potential Energy Surfaces

Exploring the potential energy surface (PES) through computational methods maps the energy of the molecule as a function of its geometry. nih.gov By systematically rotating the key dihedral angles and calculating the corresponding energy, a one- or two-dimensional PES can be generated. This map reveals the low-energy conformers (local minima) and the energy barriers (saddle points) that separate them. Due to steric repulsion between the ortho-hydrogen of the benzoic acid ring and the adjacent phenyl ring, a completely planar conformation is expected to be energetically unfavorable. A twisted conformation, with a significant dihedral angle between the rings, is predicted to be the most stable state, similar to what is observed in related biaryl compounds. researchgate.net

Table 3: Predicted Conformational States of this compound

Conformer Key Dihedral Angle(s) Relative Energy (kcal/mol) Description
Global Minimum Phenyl-Phenyl: ~40-60°; O=C-O-H: ~180° (trans) 0.0 Twisted arrangement of phenyl rings, trans carboxylic acid.
Local Minimum Phenyl-Phenyl: ~40-60°; O=C-O-H: ~0° (cis) ~1-3 Twisted arrangement of phenyl rings, higher energy cis carboxylic acid. researchgate.net

| Transition State | Phenyl-Phenyl: 0° or 90° | > 5 | Planar or perpendicular arrangement, representing a rotational barrier. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that complement experimental studies. uh.edu For a molecule like this compound, reaction pathway modeling could be applied to its synthesis, commonly achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene (B151609) derivative.

Theoretical modeling of this pathway would involve:

Reactant and Product Optimization: Calculating the minimum energy structures of the reactants, intermediates, and products.

Transition State (TS) Searching: Locating the saddle point on the potential energy surface that corresponds to the highest energy point along the reaction coordinate for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination).

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the located structures are true minima (all real frequencies) or first-order saddle points (one imaginary frequency corresponding to the reaction coordinate).

Activation Energy Calculation: The energy difference between the transition state and the reactants defines the activation barrier (Ea), a critical factor in determining reaction kinetics.

By mapping the entire energy profile, computational models can predict the rate-determining step, assess the feasibility of different catalytic cycles, and guide the optimization of reaction conditions.

Structure-Activity Relationship (SAR) Studies Utilizing Theoretical Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural or physicochemical properties with its biological activity. For this compound, even without specific biological data, theoretical descriptors can be calculated to predict its potential interactions and activities, guiding future experimental work. nih.govnih.gov

Quantum chemical calculations provide a wealth of electronic and structural descriptors. These descriptors quantify various aspects of the molecule that are believed to be important for its interaction with a biological target, such as a protein kinase or enzyme. researchgate.net

Key theoretical descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution around the molecule, identifying electron-rich (negative potential, e.g., carbonyl oxygen) and electron-poor (positive potential, e.g., hydroxyl hydrogen) regions. These are crucial for identifying potential sites for hydrogen bonding and electrostatic interactions with a receptor.

Topological Polar Surface Area (TPSA): Calculated based on the surface areas of polar atoms, TPSA is a good predictor of drug transport properties.

By calculating these descriptors for a series of related benzoic acid derivatives and correlating them with experimentally measured activities, a quantitative structure-activity relationship (QSAR) model can be developed to predict the activity of new compounds. nih.gov

Table 4: Key Theoretical Descriptors for SAR Analysis

Descriptor Definition Predicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Relates to electron-donating ability; likely localized on the π-systems.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to electron-accepting ability; important for potential covalent interactions.
MEP Minima/Maxima Regions of most negative/positive electrostatic potential. Identifies sites for H-bond donating (acidic H) and accepting (carbonyl O).

| LogP (Octanol/Water) | Partition coefficient, a measure of lipophilicity. | The ethylphenyl group increases lipophilicity, affecting membrane permeability. |

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Ethylphenyl Benzoic Acid and Its Derivatives

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

The crystal system, space group, and unit cell parameters define the fundamental repeating unit of the crystal lattice. For instance, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid crystallizes in the monoclinic system with the space group C2/c. iucr.org The unit cell parameters, which define the dimensions of the repeating unit, have been determined with high precision. iucr.org

Parameter Value for 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)16.4180 (5)
b (Å)9.9205 (3)
c (Å)15.2137 (5)
β (°)95.722 (3)
V (ų)2465.58 (12)
Z8

This data is for a related compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, and serves as a representative example. iucr.org

Within the crystal lattice, molecules adopt specific, low-energy conformations. A key conformational feature of biphenyl (B1667301) derivatives is the dihedral angle between the two aromatic rings. In the solid state, this angle is influenced by a balance of intramolecular steric effects and intermolecular packing forces. For 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, the dihedral angle between the two aromatic rings is 42.44 (7)°. nih.goviucr.org This twist from planarity is a common feature in biphenyl systems and is a result of steric hindrance between the ortho substituents on the two rings.

Multinuclear Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of different nuclei, a detailed picture of the molecular connectivity and environment can be constructed.

Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of synthetic organic molecules. While a specific experimental spectrum for 2-(4-ethylphenyl)benzoic acid is not available, a representative set of expected chemical shifts can be predicted based on the analysis of similar benzoic acid derivatives.

Representative ¹H NMR Data for this compound

Proton Approximate Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)12.0 - 13.0Singlet1H
Aromatic Protons7.2 - 8.1Multiplet8H
Ethyl (-CH₂)~2.7Quartet2H
Ethyl (-CH₃)~1.2Triplet3H

This is an illustrative table of expected values.

Representative ¹³C NMR Data for this compound

Carbon Approximate Chemical Shift (ppm)
Carboxylic Acid (-COOH)~172
Aromatic Carbons127 - 145
Ethyl (-CH₂)~29
Ethyl (-CH₃)~15

This is an illustrative table of expected values based on known data for related compounds. docbrown.info

Variable-temperature (VT) NMR is a powerful technique for studying dynamic processes in molecules, such as conformational exchange. ox.ac.uk For this compound, the primary dynamic process of interest is the rotation around the C-C single bond connecting the two phenyl rings. At room temperature, this rotation may be fast on the NMR timescale, resulting in a time-averaged spectrum.

By lowering the temperature, the rate of this rotation can be slowed down. If the rotation becomes slow enough on the NMR timescale, separate signals for the non-equivalent aromatic protons in the different conformations may be observed. The temperature at which these signals coalesce into a single, broadened peak is known as the coalescence temperature. From the coalescence temperature and the frequency difference between the resolved signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. ox.ac.uk

This type of study provides valuable information about the conformational flexibility of the molecule and the energy barrier to interconversion between different rotational isomers (atropisomers). Such information is crucial for understanding how the molecule's shape and dynamics might influence its interactions with other molecules.

Correlation of Solution-State and Solid-State NMR Data with X-ray Structures

The comprehensive structural elucidation of this compound relies on the synergistic use of single-crystal X-ray diffraction (XRD), solution-state Nuclear Magnetic Resonance (NMR), and solid-state NMR (ssNMR). This combined approach, often termed NMR crystallography, provides a bridge between the static, time-averaged structure in the crystalline state and the dynamic, solvated structure in solution.

In the solid state, carboxylic acids like this compound typically form centrosymmetric hydrogen-bonded dimers via their carboxyl groups, creating a characteristic R²₂(8) ring motif. X-ray diffraction would precisely define the geometry of this dimer, including the O—H···O hydrogen bond lengths and the dihedral angle between the two phenyl rings. This angle is a critical parameter, as steric hindrance between the ortho-carboxylic acid group and the adjacent phenyl ring prevents coplanarity.

Solid-state NMR serves as a powerful complement to XRD. A key piece of information from a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectrum is the number of crystallographically independent molecules (Z') in the asymmetric unit of the crystal. If Z' = 1, a single set of ¹³C resonances would be observed. If multiple, distinct conformations or packing environments exist (Z' > 1), the spectrum would show a corresponding multiplication of peaks for each unique carbon site. For example, the observation of two distinct carbonyl carbon resonances would indicate at least two crystallographically inequivalent molecules.

Comparing solution-state and solid-state NMR spectra reveals the influence of crystal packing and intermolecular interactions. In solution, the molecule experiences relatively free rotation around the C-C bond connecting the two phenyl rings. In the solid state, this rotation is locked, and the specific dihedral angle is fixed. This conformational freezing, along with intermolecular forces, can lead to significant chemical shift differences between the two states. The carbonyl carbon is particularly sensitive to the hydrogen-bonding environment, often showing a downfield shift in the solid state compared to the solution state due to the formation of the strong carboxylic acid dimer.

Table 1: Representative ¹³C NMR Chemical Shift Data (ppm) for this compound
Carbon AtomExpected Solution-State (CDCl₃, ppm)Hypothesized Solid-State (CP/MAS, ppm)Rationale for Solid-State Shift
Carboxylic C=O~172~175-178Deshielding due to strong intermolecular H-bonding in the dimer structure.
Quaternary C (ipso-COOH)~132~133Minor changes due to crystal packing effects.
Quaternary C (ipso-phenyl)~145~146Minor changes due to crystal packing effects.
Quaternary C (ipso-ethyl)~144~145Minor changes due to crystal packing effects.
Aromatic CH~127-131~127-133Shifts influenced by fixed dihedral angle and intermolecular contacts.
Ethyl -CH₂-~29~29Generally less affected by long-range packing effects.
Ethyl -CH₃~15~15Generally less affected by long-range packing effects.

Infrared and Raman Spectroscopic Analysis for Vibrational Mode Assignment

The most characteristic feature in the IR spectrum of solid this compound is the result of the carboxylic acid dimer. The O-H stretching vibration appears as a very broad and strong absorption band in the 2500-3300 cm⁻¹ region, which is a hallmark of the strong hydrogen bonding in the dimer. The C=O stretching vibration is observed as an intense band around 1680-1700 cm⁻¹, a lower frequency than expected for a monomeric carboxylic acid (~1760 cm⁻¹) due to the weakening of the carbonyl double bond through hydrogen bonding.

The Raman spectrum complements the IR data. While the O-H stretch is typically weak in the Raman spectrum, the C=O stretch is also clearly visible. Aromatic C-C stretching vibrations are prominent in both IR and Raman spectra in the 1400-1610 cm⁻¹ range. The symmetric "ring breathing" mode of the para-substituted ethylphenyl ring often gives a particularly strong signal in the Raman spectrum. Vibrations associated with the ethyl group, such as C-H stretching and bending modes, are also identifiable.

Table 2: Vibrational Mode Assignments for this compound
Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
~3300-2500Strong, BroadWeakν(O-H) stretch in hydrogen-bonded dimer
~3070-3030MediumMediumν(C-H) aromatic stretch
~2965, ~2875Medium-WeakMediumν(C-H) asymmetric and symmetric stretch of CH₃ and CH₂
~1700-1680Very StrongMediumν(C=O) carbonyl stretch in dimer
~1610, ~1580StrongStrongν(C=C) aromatic ring stretching
~1460MediumMediumδ(C-H) bending of CH₂ and CH₃
~1420MediumWeakIn-plane δ(O-H) coupled with ν(C-O)
~1300StrongMediumν(C-O) coupled with in-plane δ(O-H)
~920Medium, BroadWeakOut-of-plane δ(O-H) dimer wag
~830StrongMediumOut-of-plane γ(C-H) bend (para-disubstituted ring)

ν = stretching, δ = in-plane bending, γ = out-of-plane bending

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular formula of this compound and for deducing its structure through the analysis of its fragmentation patterns. For a molecular formula of C₁₅H₁₄O₂, the calculated monoisotopic mass is 226.0994 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby validating the elemental composition.

In electron ionization (EI) mass spectrometry, the mass spectrum is characterized by the molecular ion peak (M⁺•) and several key fragment ions. The fragmentation of this compound is expected to proceed through several predictable pathways common to aromatic carboxylic acids and substituted biphenyls.

The proposed fragmentation pathway is as follows:

Molecular Ion (m/z 226): The initial ionization of the molecule results in the molecular ion [C₁₅H₁₄O₂]⁺•.

Loss of a Hydroxyl Radical (m/z 209): A common fragmentation for carboxylic acids is the alpha-cleavage of the hydroxyl radical (•OH), leading to the formation of a stable acylium ion [M-OH]⁺.

Loss of a Carboxyl Radical (m/z 181): Decarboxylation through the loss of the entire carboxyl group as a radical (•COOH) results in the biphenyl cation [M-COOH]⁺.

Loss of CH₃ Radical (m/z 211): A characteristic fragmentation for molecules containing an ethyl group is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃) to form a highly stable tropylium-like or benzylic cation [M-CH₃]⁺. This ion is expected to be very prominent.

Formation of the Phenyl Cation (m/z 77): Further fragmentation of the biphenyl core can lead to the formation of the phenyl cation [C₆H₅]⁺.

The base peak in the spectrum is likely to be the [M-CH₃]⁺ ion at m/z 211 due to the exceptional stability of the resulting cation.

Table 3: Proposed Mass Spectrometry Fragmentation for this compound
m/zProposed IonFormulaFragmentation Pathway
226Molecular Ion [M]⁺•[C₁₅H₁₄O₂]⁺•Electron Ionization
211[M - CH₃]⁺[C₁₄H₁₁O₂]⁺Loss of methyl radical from ethyl group
209[M - OH]⁺[C₁₅H₁₃O]⁺Loss of hydroxyl radical from carboxyl group
181[M - COOH]⁺[C₁₄H₁₃]⁺Loss of carboxyl radical
77Phenyl Cation[C₆H₅]⁺Cleavage of the biphenyl system

Derivatization and Analogues of 2 4 Ethylphenyl Benzoic Acid in Chemical Research

Functionalization of the Carboxylic Acid Moiety for Novel Chemical Entities

The carboxylic acid group of 2-(4-ethylphenyl)benzoic acid is a prime site for chemical modification, offering a gateway to a diverse range of functional derivatives. Standard organic transformations can be readily applied to this moiety to introduce new functionalities and modulate the physicochemical properties of the parent molecule.

Esterification and Amide Formation Reactions

Esterification and amide formation are fundamental reactions for derivatizing carboxylic acids. In the case of this compound, these reactions are employed to convert the polar carboxylic acid group into less acidic and more varied functional groups.

Esterification of this compound can be achieved through various established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. For instance, the reaction with ethanol (B145695) would yield ethyl 2-(4-ethylphenyl)benzoate. The general reaction is as follows:

This compound + R-OH (Acid catalyst) ⇌ Ethyl 2-(4-ethylphenyl)benzoate + H₂O

Microwave-assisted esterification has also been reported as an efficient method for the synthesis of substituted benzoic acid esters, often leading to higher yields and shorter reaction times. researchgate.net

Amide formation involves the coupling of this compound with a primary or secondary amine. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The synthesis of N-substituted benzamides is a widely explored area in medicinal chemistry. nih.gov The general scheme for amide formation is:

This compound + R₁R₂NH (Coupling agent) → N,N-Disubstituted 2-(4-ethylphenyl)benzamide + H₂O

The synthesis of various N-substituted benzamide (B126) derivatives has been reported, highlighting the versatility of this reaction in creating diverse molecular structures. researchgate.netnanobioletters.com

A selection of representative esterification and amide formation reactions is presented in the table below.

Reactant 1Reactant 2ProductReaction Type
This compoundEthanolEthyl 2-(4-ethylphenyl)benzoateEsterification
This compoundMethylamineN-Methyl-2-(4-ethylphenyl)benzamideAmide Formation
This compoundAnilineN-Phenyl-2-(4-ethylphenyl)benzamideAmide Formation
This compoundDiethylamineN,N-Diethyl-2-(4-ethylphenyl)benzamideAmide Formation

Reduction to Alcohols and Oxidation Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can also be a target for redox reactions, leading to the formation of alcohols or other oxidized species.

Reduction of the carboxylic acid group to a primary alcohol, (2-(4-ethylphenyl)phenyl)methanol, can be accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent commonly used for this transformation. testbook.commasterorganicchemistry.comdoubtnut.comic.ac.ukdoubtnut.com The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol.

This compound (1. LiAlH₄, THF; 2. H₃O⁺) → (2-(4-ethylphenyl)phenyl)methanol

Oxidation of the carboxylic acid group itself is generally challenging under standard conditions as it is already in a high oxidation state. However, the ethyl group on the phenyl ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic position of the ethyl group to a carboxylic acid, leading to the formation of 4'-(carboxy)biphenyl-2-carboxylic acid under harsh conditions. organic-chemistry.org

Modifications on the Phenyl Rings through Aromatic Substitution Reactions

The two phenyl rings of this compound offer opportunities for further functionalization through aromatic substitution reactions. The electronic nature of the existing substituents—the carboxylic acid group and the ethylphenyl group—directs the position of incoming electrophiles or nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution Strategies

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for introducing a variety of substituents onto aromatic rings. In this compound, the carboxylic acid group is a deactivating, meta-directing group for electrophilic attack on the ring to which it is attached. quora.com Conversely, the ethyl group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur preferentially on the ethyl-substituted phenyl ring at the positions ortho and para to the ethyl group. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen with a Lewis acid catalyst). masterorganicchemistry.commsu.edu

Nucleophilic Aromatic Substitution (NAS) on aryl halides is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. uni-stuttgart.dechemistrysteps.commasterorganicchemistry.com In the case of this compound, direct NAS is unlikely. However, if a suitable leaving group (e.g., a halogen) were introduced onto one of the phenyl rings, particularly in a position activated by an electron-withdrawing group, NAS could be a viable strategy for introducing nucleophiles.

Strategic Introduction of Heteroatoms and Diverse Functional Groups

The introduction of heteroatoms and a wider range of functional groups can be achieved through multi-step synthetic sequences. For instance, a nitro group introduced via electrophilic nitration can be subsequently reduced to an amino group. This amino group can then serve as a handle for a variety of further transformations, including diazotization followed by substitution to introduce halogens, cyano groups, or hydroxyl groups.

The synthesis of heteroaryl-substituted benzoic acids has been reported through cross-coupling reactions, such as the Suzuki coupling, which can be used to link a heterocyclic boronic acid to a halogenated derivative of this compound. researchgate.net

Synthesis and Characterization of Analogues with Varied Substituent Patterns

The synthesis of analogues of this compound with different substituents on the phenyl rings is crucial for exploring structure-activity relationships. A key synthetic strategy for constructing the core biphenyl (B1667301) structure is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. For example, 2-bromobenzoic acid could be coupled with 4-ethylphenylboronic acid to synthesize the parent compound. By using variously substituted boronic acids and halo-benzoic acids, a library of analogues can be generated.

The synthesis of a range of substituted biphenyl carboxylic acids has been reported using this methodology. researchgate.net These synthetic efforts allow for the systematic variation of electronic and steric properties of the molecule to study their impact on its chemical and biological behavior.

The characterization of these newly synthesized analogues relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure and connectivity of atoms. Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound. Infrared (IR) spectroscopy helps to identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

Below is a table summarizing potential analogues and the likely synthetic strategies for their preparation.

Analogue NameSynthetic StrategyPrecursors
2-(4-Methoxyphenyl)benzoic acidSuzuki-Miyaura Coupling2-Bromobenzoic acid, 4-Methoxyphenylboronic acid
2-(4-Chlorophenyl)benzoic acidSuzuki-Miyaura Coupling2-Bromobenzoic acid, 4-Chlorophenylboronic acid
5-Nitro-2-(4-ethylphenyl)benzoic acidElectrophilic NitrationThis compound
2-(4-Ethylphenyl)-5-aminobenzoic acidReduction of Nitro Group5-Nitro-2-(4-ethylphenyl)benzoic acid

Applications of 2 4 Ethylphenyl Benzoic Acid in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate in the Construction of Complex Organic Molecules

The biphenyl-2-carboxylic acid framework, to which 2-(4-Ethylphenyl)benzoic acid belongs, is a crucial structural motif in the synthesis of a wide range of complex organic molecules. These compounds serve as versatile building blocks, enabling the construction of intricate molecular architectures for pharmaceuticals and functional materials. A prominent example is the use of the closely related analogue, 2-(4-methylphenyl)benzoic acid, as a key intermediate in the industrial synthesis of 'Sartans'. google.com This class of drugs, which includes blockbuster medications like Valsartan and Losartan, are angiotensin II receptor antagonists used to treat hypertension. google.com The synthesis of these complex molecules often relies on the strategic conversion of the carboxylic acid group into other functionalities, such as nitriles or tetrazoles, which are essential for their biological activity. google.com

The synthesis of these biphenyl (B1667301) carboxylic acid intermediates themselves can be achieved through various modern cross-coupling reactions. researchgate.netiucr.org Methods like the Suzuki-Miyaura cross-coupling, which pairs an aryl boronic acid with a halo-benzoic acid, offer a green and efficient route to these compounds. researchgate.net For instance, a water-soluble fullerene-supported Palladium(II) chloride nanocatalyst has demonstrated high efficiency in catalyzing such reactions in aqueous media at room temperature. researchgate.net Similarly, the Buchwald-Hartwig amination is another powerful tool used to synthesize derivatives, which can then be hydrolyzed to yield the desired benzoic acid compounds. iucr.org The adaptability of these synthetic methods allows for the introduction of various substituents, like the ethyl group in this compound, providing access to a diverse library of intermediates for targeted applications.

Below is a table summarizing the role of related biphenyl carboxylic acids as intermediates:

Intermediate CompoundSynthetic Method ExampleResulting Complex Molecule ClassApplication
2-(4-Methylphenyl)benzoic acidOrganometal cross-coupling"Sartans" (e.g., Valsartan)Antihypertensive Drugs google.com
2-(Aryl)benzoic acidsSuzuki-Miyaura CouplingSubstituted BiphenylsPharmaceutical Scaffolds researchgate.net
4-Amino-2-methylbenzoic acid derivativesBuchwald-Hartwig CouplingNSAID AnaloguesAnti-inflammatory Agents iucr.org
2-(1-Alkynyl)benzoic acidsPalladium-Catalyzed CyclizationIsobenzofuranonesHeterocyclic Synthesis researchgate.net

Catalytic Roles and Organocatalysis in Chemical Transformations

While primarily known as a synthetic intermediate, the carboxylic acid functionality in this compound and related structures allows them to participate in and influence catalytic processes. Carboxylic acids can act as substrates, ligands, or co-catalysts in various homogeneous and heterogeneous systems. ruhr-uni-bochum.de

Development of Heterogeneous Catalysis via Functionalized Nanoparticles

The immobilization of organic molecules onto nanoparticle surfaces is a key strategy in developing robust and recyclable heterogeneous catalysts. acs.orgingentaconnect.com The carboxylic acid group of this compound is particularly well-suited for this purpose, as it can be anchored to the surface of various nanomaterials, including metal oxides and gold nanoparticles. acs.orgsamipubco.comresearchgate.net

Functionalizing nanoparticles with ligands bridges the gap between homogeneous and heterogeneous catalysis, transferring molecular-level control to a solid support. acs.orgresearchgate.net For example, benzoic acid has been used as both a reductant and a surface stabilizer in the light-promoted synthesis of gold nanoparticles (AuNPs). acs.org Similarly, α-Fe2O3 nanoparticles have been functionalized using benzoic acid to create materials with specific magnetic and optical properties. samipubco.comresearchgate.net

The general approach involves grafting the carboxylic acid onto the nanoparticle surface, where it can act as a ligand to coordinate with catalytically active metal centers or directly participate in the reaction mechanism. ingentaconnect.com This strategy has been successfully employed to create catalysts for a variety of transformations, including hydrogenations, cross-coupling reactions, and oxidations. researchgate.netnih.govresearchgate.net The solid support allows for easy separation and recycling of the catalyst, which is crucial for sustainable chemical processes. tandfonline.com

Potential Nanoparticle Supports for this compound Functionalization:

Nanoparticle MaterialFunctionalization MethodPotential Catalytic Application
Gold (Au)Adsorption via Au-O bondOxidation, Reduction acs.org
Iron Oxide (α-Fe₂O₃, Fe₃O₄)Surface coordinationOxidation, Photocatalysis samipubco.comresearchgate.net
Silica (SiO₂)Covalent graftingAcid/Base Catalysis, Metal Scaffolding ingentaconnect.com
Palladium (Pd)Ligand exchange/stabilizationCross-Coupling Reactions (e.g., Suzuki, C-N) nih.gov

Mechanistic Investigations of Homogeneous Catalysis

In homogeneous catalysis, carboxylic acids and their derivatives are recognized for their ability to modulate and participate in reaction mechanisms. mpg.dersc.org They can act as proton shuttles, ligands for metal centers, or activators for substrates. Mechanistic studies often reveal a bifunctional nature where the carboxylic acid cooperates with a metal catalyst to facilitate a reaction. rsc.org

For example, in certain palladium-catalyzed carbonylation reactions, the addition of a carboxylic acid like benzoic acid can significantly accelerate the process. researchgate.net In some organocatalytic systems, a carboxylic acid can prevent catalyst degradation by limiting direct interaction with an electrophile, while a stronger Brønsted acid partner activates the nucleophile. mpg.de

Furthermore, carboxylic acids are central to the field of decarboxylative cross-coupling reactions, where they are used as shelf-stable substitutes for organometallic reagents. ruhr-uni-bochum.de In these reactions, a metal catalyst mediates the extrusion of CO₂, generating a carbon nucleophile in situ that then participates in bond formation. ruhr-uni-bochum.de Investigating the precise mechanism of these transformations is crucial for optimizing reaction conditions and expanding their scope.

Incorporation into Supramolecular Architectures and Functional Materials

The rigid, non-planar structure of this compound, combined with its capacity for specific intermolecular interactions, makes it an excellent candidate for the construction of ordered supramolecular assemblies and functional materials.

Design and Synthesis of Polyrotaxanes for Tunable Properties

Polyrotaxanes are mechanically interlocked molecules where cyclic components (like cyclodextrins) are threaded onto a linear polymer chain and trapped by bulky end-groups. beilstein-journals.orgdntb.gov.ua These structures are highly sought after for creating advanced materials with unique dynamic properties, such as self-healing elastomers and molecular actuators. dntb.gov.uabeilstein-journals.org

The synthesis of polyrotaxanes requires "stopper" molecules that are large enough to prevent the cyclic components from dethreading. beilstein-journals.org Substituted benzoic acids are attractive candidates for this role. A versatile method for creating end-reactive polyrotaxanes involves using commercially available 4-substituted benzoic acids as capping reagents for a pseudopolyrotaxane (the threaded complex before stoppering). beilstein-journals.org The carboxylic acid is coupled to the ends of the axle polymer, effectively locking the rings in place. The ethylphenyl group of this compound provides the necessary steric bulk to function as an efficient stopper in such a synthesis. By choosing different substituted benzoic acids, the properties of the resulting polyrotaxane and the materials derived from it can be finely tuned. nih.gov

Principles of Crystal Engineering for Tailored Solid-State Characteristics

Crystal engineering focuses on the rational design of solid-state structures by controlling intermolecular interactions. nih.gov For this compound, several key interactions dictate its packing in the crystalline state.

The most dominant interaction for carboxylic acids is the formation of hydrogen-bonded dimers. nih.govnih.gov Two molecules of this compound can associate through a pair of O-H···O hydrogen bonds, creating a robust centrosymmetric R²₂(8) ring motif. nih.govnih.gov This strong, directional interaction is a primary driver in the self-assembly process.

Beyond hydrogen bonding, weaker interactions involving the biphenyl framework are also critical. These include:

C-H···π interactions: Where a C-H bond from an ethyl group or an aromatic ring points towards the electron-rich face of another aromatic ring. nih.gov

π-π stacking: The face-to-face or offset stacking of the phenyl rings.

Key Intermolecular Interactions in Biphenyl Carboxylic Acid Crystal Packing:

Interaction TypeDescriptionTypical Role in Crystal Packing
O-H···O Hydrogen BondStrong, directional interaction between carboxyl groups.Forms robust centrosymmetric dimers, defining the primary structural motif. nih.govnih.gov
C-H···π InteractionA hydrogen on one molecule interacts with the π-electron cloud of an aromatic ring on another.Links dimers into sheets or 3D networks. nih.gov
H···H ContactsDispersive forces between hydrogen atoms on adjacent molecules.Major contributor to overall crystal packing efficiency and stability. nih.gov
C···H ContactsInteractions between carbon and hydrogen atoms on neighboring molecules.Contributes to the cohesive energy of the crystal. nih.gov

Contribution to the Development of Novel Analytical and Synthetic Methodologies in Chemical Research

The study and application of this compound and its precursors have played a notable role in advancing chemical research, particularly in the realm of synthetic methodologies. Research centered around this compound has driven the development of more efficient, environmentally benign, and selective chemical processes. While its contribution to novel analytical methods is less direct, its synthesis and purification have necessitated the application of modern analytical techniques.

Advancements in Synthetic Methodologies

The synthesis of this compound and its derivatives often involves foundational organic reactions such as Friedel-Crafts acylation and cross-coupling reactions. Efforts to optimize the synthesis of these molecules have contributed to broader methodological improvements.

Development of Greener Catalytic Processes: A significant contribution has been in the development of environmentally friendly catalytic systems. The precursor, 2-(4'-ethylbenzoyl)benzoic acid, is a key intermediate for producing 2-ethylanthraquinone (2-EAQ), a vital compound in hydrogen peroxide production. The traditional industrial method for the intramolecular dehydration (cyclization) of 2-(4'-ethylbenzoyl)benzoic acid to 2-EAQ relies on hazardous and corrosive catalysts like concentrated sulfuric acid. researchgate.net Research has demonstrated that solid acid catalysts, such as modified H-beta zeolites, offer a greener and highly effective alternative. researchgate.net These catalysts are reusable, reduce waste, and mitigate safety concerns associated with strong liquid acids. researchgate.netijstm.com Studies have explored modifying H-beta zeolites with various acids to enhance their catalytic performance, achieving high conversion and selectivity. researchgate.netresearchgate.net

Table 1: Performance of Modified H-beta Zeolite in the Dehydration of 2-(4'-ethylbenzoyl) benzoic acid
CatalystConversion of Precursor (%)Selectivity to 2-EAQ (%)Reference
H-beta Zeolite (Modified with dilute HNO₃)96.799.6 researchgate.net
H-beta Zeolite (Modified with Oxalic Acid)Data reported as effectiveData reported as effective researchgate.net
H-beta Zeolite (Modified with Citric Acid)Data reported as effectiveData reported as effective researchgate.net

Innovations in Friedel-Crafts Reactions: The initial synthesis of the precursor 2-(4-ethylbenzoyl)benzoic acid is typically achieved through a Friedel-Crafts acylation of ethylbenzene (B125841) with phthalic anhydride (B1165640). This class of reactions has historically required more than stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), leading to significant waste streams. ijstm.comresearchgate.net Research into the synthesis of biphenyl carboxylic acids has been part of a broader movement to replace traditional catalysts with more sustainable alternatives, including various zeolites, heteropoly acids, and ionic liquids that can be used in catalytic amounts and are often recyclable. researchgate.netresearchgate.net

Advancements in Cross-Coupling Strategies: The formation of the biphenyl core structure of this compound is amenable to modern organometallic cross-coupling reactions. For instance, the synthesis of the related compound 2-(4-methylphenyl)benzoic acid has been approached through strategies involving the coupling of aryl-zinc compounds with salicylic acid derivatives, catalyzed by organometal complexes. google.com Furthermore, the Buchwald-Hartwig cross-coupling reaction, a powerful method for forming carbon-nitrogen bonds, has been successfully employed in the synthesis of structurally similar aminobenzoic acid derivatives, showcasing the application of advanced synthetic tools to this class of compounds. nih.gov These approaches offer high selectivity and yields, starting from readily available materials. google.com

Role in Analytical Methodologies

While this compound has not been reported as a tool for the development of fundamentally new analytical techniques, its analysis is essential for quality control and research. The characterization and quantification of this compound and its impurities rely on established, high-precision analytical methods.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the analysis of this compound and its precursors. Specific reverse-phase HPLC methods have been developed for its separation, which are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com These applications, while not novel methodologies in themselves, contribute to the refinement and validation of analytical protocols for non-steroidal anti-inflammatory drug (NSAID) analogues and related biphenyl structures.

Mechanistic and Theoretical Studies of Biochemical Interactions of 2 4 Ethylphenyl Benzoic Acid Analogues

Enzyme Inhibition Mechanisms and Protein-Ligand Binding Analysis of 2-(4-Ethylphenyl)benzoic Acid Analogues

The exploration of this compound and its related compounds has increasingly utilized computational methods to predict and analyze their interactions with protein targets. These theoretical approaches are crucial in understanding the nuances of enzyme inhibition and protein-ligand binding at a molecular level.

Molecular Docking and Computational Prediction of Binding Affinities

Molecular docking simulations have been instrumental in predicting the binding modes and affinities of benzoic acid derivatives. While specific data for this compound is limited, studies on analogous compounds provide valuable insights. For instance, research on various benzoic acid derivatives has demonstrated the utility of molecular docking in identifying potential inhibitors for enzymes such as carbonic anhydrase and those associated with SARS-CoV-2. niscpr.res.inniscpr.res.innih.gov These studies often reveal that the binding affinity is significantly influenced by the specific substitutions on the phenyl and benzoic acid rings. mdpi.com

The predictive power of these computational models is continually being refined through the development of advanced algorithms and scoring functions, which aim to provide more accurate estimations of binding energies. columbia.edu

Elucidation of Site-Specific Interactions with Enzyme Active Sites and Allosteric Modulation

Detailed analysis of docking results for compounds structurally related to this compound has shed light on the specific interactions that govern their binding to enzyme active sites. These interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking, which collectively contribute to the stability of the protein-ligand complex. nih.gov The nature and positioning of substituent groups, such as the ethylphenyl group, are critical in determining the orientation of the molecule within the binding pocket and its ability to engage with key amino acid residues. nih.gov

Furthermore, the concept of allosteric modulation, where a ligand binds to a site distinct from the active site to influence enzyme activity, is an area of growing interest. While direct evidence for allosteric modulation by this compound is not yet established, studies on other small molecules demonstrate that such mechanisms can lead to more nuanced and selective enzyme regulation. nih.govqub.ac.uk

Interactions with Nucleic Acids: DNA Binding Studies and Mechanistic Elucidation

The interaction of small molecules with nucleic acids is a significant area of research, particularly in the development of anticancer and antimicrobial agents. While specific DNA binding studies for this compound are not extensively documented, the general principles of how benzoic acid derivatives can interact with DNA are understood. These interactions can occur through intercalation, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. The planarity of the aromatic rings and the nature of the substituents play a crucial role in the mode and strength of DNA binding. Further experimental and computational studies are needed to specifically elucidate the DNA binding capabilities and mechanisms of this compound.

Mechanistic Insights into Interactions with Microbial Systems

The potential antimicrobial properties of benzoic acid and its derivatives have been recognized for a long time. Their mechanism of action is often attributed to the disruption of microbial membranes and the inhibition of essential enzymes. For instance, studies on compounds with structural similarities to this compound have shown that they can inhibit bacterial enzymes involved in fatty acid synthesis, such as biotin (B1667282) carboxylase. semanticscholar.org The lipophilicity conferred by the ethylphenyl group may enhance the ability of this compound to penetrate microbial cell walls and exert its effects. However, detailed mechanistic studies on the specific interactions of this compound with microbial systems are required to confirm these hypotheses.

Theoretical Characterization of Antioxidant Mechanisms (e.g., Hydrogen Atom Transfer, Electron Transfer Processes)

The antioxidant potential of phenolic compounds, a class to which benzoic acid derivatives belong, is often linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Theoretical calculations can be employed to characterize these antioxidant mechanisms. For this compound, computational models could predict its radical scavenging activity by calculating parameters such as bond dissociation enthalpy (for hydrogen atom transfer) and ionization potential (for electron transfer). The presence of the carboxylic acid group and the electronic properties of the ethylphenyl substituent would be key determinants of its antioxidant capacity. Such theoretical studies would provide a valuable preliminary assessment of its potential as an antioxidant agent.

Emerging Research Frontiers and Future Directions for 2 4 Ethylphenyl Benzoic Acid Studies

Exploration of Novel and Highly Efficient Synthetic Pathways

The synthesis of biphenyl (B1667301) carboxylic acids, including 2-(4-ethylphenyl)benzoic acid, has traditionally relied on established methods such as Friedel-Crafts reactions and classical cross-coupling strategies. However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile methodologies.

Current research is shifting towards advanced catalytic systems that offer higher yields, milder reaction conditions, and greater functional group tolerance. A significant area of exploration is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. nih.govgoogle.com These methods are powerful for creating the core biphenyl structure. Future work will likely focus on developing catalysts that are more robust, require lower loadings, and can be recycled, thereby improving the atom economy and reducing the environmental impact of the synthesis.

Another promising avenue is the use of C-H activation strategies. These reactions forge carbon-carbon bonds by directly functionalizing otherwise inert carbon-hydrogen bonds, eliminating the need for pre-functionalized starting materials like aryl halides. This approach can significantly shorten synthetic sequences and reduce waste. The development of selective catalysts for the ortho-C-H arylation of benzoic acids with ethylbenzene (B125841) derivatives could provide a highly streamlined and elegant route to this compound.

The table below summarizes and compares conventional and emerging synthetic strategies applicable to the synthesis of this compound and its analogs.

Synthetic Strategy Key Features Potential Advantages Research Focus
Friedel-Crafts Acylation Uses a Lewis acid catalyst (e.g., AlCl₃) to couple an acyl group to an aromatic ring. patsnap.comUtilizes readily available starting materials.Overcoming issues with catalyst waste and harsh conditions.
Suzuki Cross-Coupling Palladium-catalyzed reaction between an organoboron compound and an organohalide. google.comHigh functional group tolerance and good yields.Development of more active and stable palladium catalysts.
Buchwald-Hartwig Coupling Palladium-catalyzed formation of a carbon-nitrogen or carbon-carbon bond. nih.govVersatile for various derivatives.Broader substrate scope and lower catalyst loadings.
Direct C-H Arylation Transition-metal-catalyzed direct coupling of two C-H bonds.Increased atom economy, reduced synthetic steps.Improving regioselectivity and reaction efficiency.

Advancements in Computational Techniques for Predicting Reactivity and Advanced Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity before a single experiment is conducted. nih.gov For this compound, these techniques offer a pathway to rapidly screen for potential applications and understand its fundamental behavior.

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate molecular descriptors with chemical or biological properties. protoqsar.comnih.gov By building QSAR models for a series of phenylbenzoic acid derivatives, researchers can predict properties such as solubility, toxicity, or binding affinity to a biological target, guiding the synthesis of compounds with desired characteristics.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. scielo.org.zaresearchgate.net DFT calculations can provide deep insights into the reactivity of this compound by mapping its electron density, identifying the most likely sites for electrophilic or nucleophilic attack, and calculating bond dissociation energies to predict antioxidant potential. scielo.org.za Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict photophysical properties, such as absorption and fluorescence spectra, which is crucial for designing molecules for optical applications. mdpi.com

The following table outlines key computational methods and their specific applications in the study of this compound.

Computational Method Predicted Properties Potential Impact
QSAR Physicochemical properties (solubility, logP), toxicity, biological activity. protoqsar.comnih.govAccelerates drug discovery and materials development by prioritizing promising candidates.
Molecular Docking Binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.govIdentifies potential therapeutic applications and helps elucidate mechanisms of action.
DFT Molecular geometry, electronic structure, reaction mechanisms, vibrational frequencies, reactivity descriptors. scielo.org.zaresearchgate.netProvides fundamental understanding of chemical reactivity and stability.
TD-DFT UV-Vis absorption spectra, fluorescence properties, Stokes shift. mdpi.comGuides the design of new dyes, sensors, and other photoactive materials.

Rational Design of Next-Generation Functional Materials Based on Phenylbenzoic Acid Derivatives

The rigid biphenyl scaffold and the versatile carboxylic acid functional group make this compound an attractive building block for the rational design of advanced functional materials. researchgate.net The ability to systematically modify the structure allows for the fine-tuning of properties for specific applications.

One major area of research is the development of liquid crystals. The elongated, somewhat rigid structure of phenylbenzoic acid derivatives is conducive to forming mesophases. By attaching different functional groups or alkyl chains, researchers can control the temperature range and type of liquid crystalline phases, leading to new materials for displays and sensors.

Another frontier is the creation of porous materials like metal-organic frameworks (MOFs). The carboxylic acid group can act as a linker to coordinate with metal ions, building up highly ordered, porous structures. These materials have potential applications in gas storage, separation, and catalysis. The specific geometry of this compound could lead to MOFs with unique pore structures and functionalities.

Furthermore, phenylbenzoic acid derivatives are being explored for their use in anisotropic nanomaterials and as components of functional polymers for biomedical applications, such as drug delivery and cancer therapy. researchgate.netnih.govresearchgate.net

Fundamental Research into Complex Biological System Interactions at the Molecular Level

Understanding how small molecules interact with complex biological systems is a cornerstone of medicinal chemistry and chemical biology. For this compound, research is moving towards a detailed molecular-level understanding of its potential biological effects. This involves studying its interactions with specific proteins, enzymes, and nucleic acids.

Initial studies on related biphenylcarboxylic acids have shown that their conformation, particularly the twist angle between the two phenyl rings, plays a crucial role in their biological activity. nih.gov Future research will likely employ techniques such as X-ray crystallography and NMR spectroscopy to determine the precise binding modes of this compound derivatives within the active sites of target proteins.

Computational molecular docking can be used to screen vast libraries of biological targets to identify potential binding partners, generating hypotheses that can then be tested experimentally. mdpi.com This in silico approach, combined with in vitro assays, can reveal potential therapeutic applications, for instance, as enzyme inhibitors or receptor modulators. nih.govpreprints.org The study of polyvalent interactions, where multiple ligands on one entity bind to multiple receptors on another, is also a key area of fundamental research. nih.gov

Interdisciplinary Approaches in Chemical Biology and Material Chemistry Research

The future progress in understanding and utilizing this compound will heavily rely on interdisciplinary collaboration. nih.gov The challenges in developing new therapeutics or advanced materials are too complex to be solved from a single perspective.

Chemical biology combines the synthetic tools of chemistry with the principles of biology to probe and manipulate biological systems. mpg.destanford.edu In this context, chemists can synthesize novel derivatives of this compound, which are then used by biologists to study cellular processes or as potential drug candidates. stanford.edu This synergistic relationship accelerates the discovery pipeline, from initial molecular design to biological validation.

In material chemistry , collaborations between synthetic chemists, physicists, and engineers are essential. Chemists can design and create new phenylbenzoic acid-based materials, while physicists and engineers characterize their properties (e.g., optical, electronic, mechanical) and integrate them into functional devices. This integrated approach is crucial for translating a newly synthesized molecule into a tangible technology. The convergence of these fields allows for a holistic research cycle: from molecular design and synthesis to property prediction, characterization, and ultimately, application.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(4-Ethylphenyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis is commonly employed: (1) Friedel-Crafts alkylation of benzoic acid derivatives with 4-ethylbenzyl halides, followed by (2) oxidative cleavage or carboxylation. Reaction optimization includes adjusting stoichiometry (e.g., AlCl₃ catalyst ratios) and temperature (80–120°C) to enhance yield . Post-synthesis, thin-layer chromatography (TLC) and recrystallization (using ethanol/water mixtures) are critical for purification .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : Compare ¹H/¹³C NMR spectra with reference data (e.g., aromatic protons at δ 7.8–8.2 ppm, ethyl group signals at δ 1.2–1.4 ppm) .
  • Melting Point Analysis : Validate against literature values (e.g., mp ~139–140°C for analogous benzoic acids) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural elucidation?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₅H₁₄O₂) .
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational changes in the ethylphenyl moiety .

Q. What computational strategies predict the biological interactions of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Utilize AutoDock Vina to model binding affinities with cyclooxygenase-2 (COX-2) or lipoxygenase, leveraging PubChem-derived 3D structures (CID: 5731-13-5) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models : Train models using datasets of benzoic acid derivatives to predict anti-inflammatory activity .

Q. How can metabolic stability studies be designed to evaluate this compound in preclinical research?

  • Methodological Answer :

  • In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
  • Metabolite Identification : Use high-resolution MSⁿ to detect hydroxylated or glucuronidated metabolites .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What strategies enable regioselective functionalization of this compound for material science applications?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyldimethylsilyl (TBDMS) to direct electrophilic substitution to the biphenyl ring .
  • Pd-Catalyzed Coupling : Perform Suzuki-Miyaura reactions with arylboronic acids at the 4'-position of the ethylphenyl group .
  • Photo-Responsive Modifications : Attach azobenzene moieties via ester linkages for light-triggered release in polymer matrices .

Data Analysis and Conflict Resolution

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., COX-2 inhibition vs. cell viability) to distinguish specific activity from cytotoxicity .
  • Batch Reproducibility : Verify compound purity across synthetic batches using orthogonal methods (e.g., elemental analysis) .
  • Meta-Analysis : Aggregate data from PubChem, ECHA, and peer-reviewed studies to identify trends in structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.